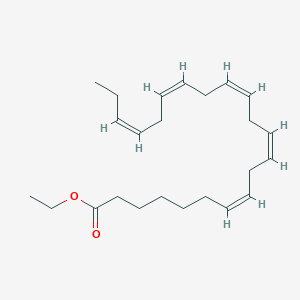

Docosapentaenoic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSQUSNNIFZJAP-AAQCHOMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119818-40-5 | |

| Record name | Docosapentaenoic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119818405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOCOSAPENTAENOIC ACID ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN9M9ZU5FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

From Algae to API: A Technical Guide to the Synthesis of Docosapentaenoic Acid (DPA) Ethyl Ester

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The mounting interest in the therapeutic potential of omega-3 polyunsaturated fatty acids (PUFAs) has propelled research into sustainable and high-purity sources of these vital compounds. Among them, docosapentaenoic acid (DPA, 22:5n-3) is emerging as a significant bioactive molecule, distinct from its better-known counterparts, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). Microalgae, the primary producers of these essential fatty acids in the marine food web, represent a promising and controllable platform for the production of high-purity DPA ethyl ester, a stable and readily absorbable form suitable for pharmaceutical and nutraceutical applications.

This technical guide provides a comprehensive overview of the synthesis of docosapentaenoic acid (DPA) ethyl ester from microalgae, covering the entire workflow from strain selection and cultivation to lipid extraction, esterification, and final purification. Detailed experimental protocols, quantitative data, and visualizations of key pathways and processes are presented to equip researchers and drug development professionals with the necessary knowledge to harness the potential of microalgae as biofactories for this valuable omega-3 fatty acid.

Microalgal Strain Selection for Optimal DPA Production

The selection of a suitable microalgal strain is a critical first step in maximizing the yield of DPA. While many microalgae produce a range of omega-3 fatty acids, certain species are known to accumulate higher proportions of DPA. Key candidates include members of the Prymnesiophyceae class, such as Pavlova lutheri and Isochrysis galbana.

Table 1: Docosapentaenoic Acid (DPA) Content in Selected Microalgae Species

| Microalgae Species | DPA (% of Total Fatty Acids) | Key References |

| Pavlova lutheri | 11.6% | [1] |

| Sphaeroforma arctica | up to 11% | [2] |

| Nannochloropsis oceanica | Present, but lower than EPA | [3] |

| Isochrysis galbana | Present, but lower than DHA and EPA | [4][5] |

Cultivation of DPA-Rich Microalgae

Optimizing cultivation conditions is paramount for enhancing both biomass and DPA accumulation. A two-stage cultivation strategy is often employed, where the initial phase focuses on maximizing biomass, followed by a stress-induction phase to trigger lipid and PUFA synthesis.

Experimental Protocol: Two-Stage Cultivation of Pavlova lutheri for Enhanced DPA Production

Objective: To maximize the production of DPA-rich biomass.

Materials:

-

Pavlova lutheri starter culture

-

f/2 medium (or other suitable marine microalgae growth medium)

-

Photobioreactor (PBR) with light, temperature, and pH control

-

Nitrate-deficient f/2 medium

Procedure:

Stage 1: Biomass Proliferation (Exponential Growth Phase)

-

Inoculate a sterile photobioreactor containing f/2 medium with a healthy starter culture of Pavlova lutheri.

-

Maintain the culture under optimal growth conditions:

-

Monitor cell density daily using a hemocytometer or spectrophotometer at 750 nm.

-

Continue cultivation until the culture reaches the late exponential growth phase.

Stage 2: Lipid and DPA Accumulation (Stress Induction)

-

Harvest the biomass from the exponential phase by centrifugation.

-

Resuspend the algal pellet in nitrate-deficient f/2 medium.

-

Continue cultivation under the same light and temperature conditions for an additional 5-7 days. Nitrogen limitation is a well-established trigger for lipid accumulation in many microalgae.[9]

-

Monitor the fatty acid profile of the biomass periodically by gas chromatography (GC) to determine the optimal harvest time for maximal DPA content.

-

Harvest the final biomass by centrifugation or filtration and wash with distilled water to remove salts.

-

The resulting algal paste can be used immediately for lipid extraction or lyophilized for long-term storage.

Lipid Extraction from Microalgal Biomass

Efficient extraction of lipids from the robust microalgal cell wall is a crucial step. A common and effective method is the Bligh & Dyer method, which uses a chloroform-methanol-water solvent system to partition lipids from other cellular components.

Experimental Protocol: Lipid Extraction using the Bligh & Dyer Method

Objective: To extract total lipids from wet microalgal biomass.

Materials:

-

Wet microalgal paste

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

Procedure:

-

To 1 gram of wet microalgal paste in a glass centrifuge tube, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.

-

Vortex the mixture vigorously for 2-3 minutes to ensure thorough cell disruption and lipid solubilization.

-

Add 1.25 mL of chloroform and vortex for another minute.

-

Add 1.25 mL of 0.9% NaCl solution and vortex for one final minute.

-

Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

-

Three layers will be visible: a top aqueous (methanol-water) layer, a middle layer of cell debris, and a bottom organic (chloroform) layer containing the lipids.

-

Carefully collect the bottom chloroform layer using a Pasteur pipette and transfer it to a pre-weighed round-bottom flask.

-

Repeat the extraction of the remaining aqueous and solid phases with another 2 mL of chloroform to maximize lipid recovery.

-

Combine the chloroform fractions.

-

Evaporate the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to obtain the crude lipid extract.

-

The resulting lipid extract can be stored under a nitrogen atmosphere at -20°C to prevent oxidation of PUFAs.

Synthesis of Docosapentaenoic Acid (DPA) Ethyl Ester

The conversion of DPA from its triacylglycerol form to its ethyl ester is typically achieved through transesterification. This reaction can be catalyzed by acids, bases, or enzymes. Enzymatic transesterification is often preferred for high-value PUFAs as it proceeds under milder conditions, reducing the risk of degradation and isomerization.

Experimental Protocol: Enzymatic Transesterification of Microalgal Lipids

Objective: To convert DPA in the lipid extract to DPA ethyl ester.

Materials:

-

Crude microalgal lipid extract

-

Ethanol (anhydrous)

-

Immobilized lipase (e.g., Novozym® 435)

-

Hexane (or other suitable solvent)

-

Shaking incubator

Procedure:

-

Dissolve a known amount of the crude lipid extract in a minimal amount of hexane.

-

Add ethanol in a molar ratio of at least 3:1 (ethanol:fatty acids). A higher molar ratio can drive the reaction towards completion.

-

Add the immobilized lipase to the reaction mixture. The enzyme loading is typically 5-10% (w/w) of the lipid weight.

-

Incubate the reaction mixture in a shaking incubator at 40-50°C for 24-48 hours.

-

Monitor the progress of the reaction by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete (disappearance of triacylglycerols), separate the immobilized enzyme by filtration for potential reuse.

-

The resulting mixture contains fatty acid ethyl esters (FAEEs), including DPA ethyl ester, glycerol, and any unreacted starting materials.

Table 2: Comparison of Transesterification Methods for Microalgal Lipids

| Method | Catalyst | Temperature (°C) | Reaction Time | Advantages | Disadvantages |

| Alkaline-catalyzed | NaOH, KOH | 60-70 | 1-2 hours | Fast reaction, high conversion | Sensitive to free fatty acids and water, can cause saponification |

| Acid-catalyzed | H₂SO₄, HCl | 80-100 | 2-48 hours | Tolerant to free fatty acids and water | Slower reaction, requires higher temperatures, corrosive |

| Enzymatic | Lipases | 30-50 | 24-72 hours | Mild reaction conditions, high specificity, catalyst can be reused | Slower reaction, higher cost of enzyme |

| Supercritical Fluid | None (supercritical ethanol) | >243 | < 1 hour | Fast, catalyst-free, high conversion | Requires high pressure and temperature equipment |

Purification of DPA Ethyl Ester

The product from the transesterification reaction is a mixture of various fatty acid ethyl esters. To obtain high-purity DPA ethyl ester for pharmaceutical or research purposes, a multi-step purification process is necessary. This typically involves a combination of techniques such as urea complexation to remove saturated and monounsaturated fatty acids, followed by high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to separate the different PUFA ethyl esters.

Experimental Protocol: Purification of DPA Ethyl Ester

Objective: To isolate high-purity DPA ethyl ester from a mixed FAEE sample.

Step 1: Urea Complexation (Enrichment of PUFAs)

-

Dissolve the FAEE mixture in hot ethanol (95%).

-

Add powdered urea to the hot ethanolic solution and stir until the urea is completely dissolved. The ratio of urea to FAEE is typically 3:1 (w/w).

-

Allow the solution to cool slowly to room temperature and then place it at 4°C overnight to allow for the crystallization of urea-saturated and monounsaturated fatty acid complexes.

-

Separate the crystals by vacuum filtration. The filtrate will be enriched in PUFA ethyl esters.

-

Wash the crystals with a small amount of cold ethanol.

-

Combine the filtrates and remove the ethanol by rotary evaporation. The resulting oil is a PUFA-enriched FAEE concentrate.

Step 2: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Dissolve the PUFA-enriched FAEE concentrate in the mobile phase.

-

Inject the sample onto a preparative C18 RP-HPLC column.

-

Elute the FAEEs using an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water. The separation is based on the hydrophobicity of the fatty acid chains, with shorter and more unsaturated esters eluting earlier.

-

Monitor the elution profile using a UV detector (at ~210 nm) or a refractive index detector.

-

Collect the fractions corresponding to the DPA ethyl ester peak.

-

Combine the DPA ethyl ester fractions and remove the solvent by rotary evaporation.

-

The purity of the final product should be confirmed by analytical GC-FID or GC-MS.

Table 3: Typical Operating Conditions for Preparative RP-HPLC for PUFA Ethyl Ester Separation

| Parameter | Condition |

| Column | C18, 10 µm particle size, 250 x 20 mm |

| Mobile Phase | Acetonitrile/Water (e.g., 95:5 v/v) |

| Flow Rate | 10-20 mL/min |

| Detection | UV at 210 nm |

| Temperature | Ambient or controlled (e.g., 30°C) |

Signaling Pathways and Experimental Workflows

PUFA Biosynthesis Pathway in Microalgae

The biosynthesis of DPA in most microalgae occurs via the aerobic "omega-3" pathway, which involves a series of desaturation and elongation steps starting from α-linolenic acid (ALA). The key conversion of EPA to DPA is catalyzed by a specific elongase enzyme.

Caption: The omega-3 PUFA biosynthesis pathway in microalgae.

Experimental Workflow for DPA Ethyl Ester Synthesis

The overall process for producing DPA ethyl ester from microalgae can be visualized as a multi-stage workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Total Lipids Content, Lipid Class and Fatty Acid Composition of Ten Species of Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advanced Extraction of Lipids with DHA from Isochrysis galbana with Enzymatic Pre-Treatment Combined with Pressurized Liquids and Ultrasound Assisted Extractions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strategies for Lipid Production Improvement in Microalgae as a Biodiesel Feedstock - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Optimization of Cultivation Conditions of Native Microalga Scenedesmus quadricauda and Evaluation of Lipids for Enhanced Biodiesel Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The In Vivo Metabolic Journey of Docosapentaenoic Acid (DPA) Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosapentaenoic acid (DPA), an n-3 polyunsaturated fatty acid, is a key intermediate in the metabolic pathway connecting eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1] Administered as an ethyl ester, DPA undergoes a series of metabolic transformations, including hydrolysis, tissue uptake and distribution, retroconversion to EPA, limited elongation to DHA, and metabolism via the lipoxygenase pathway. This technical guide provides a comprehensive overview of the in-vivo metabolism of DPA ethyl ester, presenting available quantitative data, detailed experimental protocols for its study, and visual representations of its metabolic pathways and experimental workflows. While research specifically on the ethyl ester form of DPA is limited, this guide synthesizes findings from studies on DPA, as well as EPA and DHA ethyl esters, to provide a robust understanding for researchers in the field.

Introduction

Docosapentaenoic acid (DPA, 22:5n-3) is a long-chain omega-3 fatty acid that serves as a metabolic stepping stone between EPA (20:5n-3) and DHA (22:6n-3).[1] Its ethyl ester form is a subject of growing interest in nutritional science and pharmacology due to its potential biological activities. Understanding the in vivo fate of DPA ethyl ester is crucial for evaluating its efficacy and mechanism of action. This guide details the metabolic processes DPA ethyl ester undergoes following oral administration, from its initial hydrolysis to its distribution and enzymatic conversions within the body.

Metabolic Pathways of Docosapentaenoic Acid Ethyl Ester

The metabolism of DPA ethyl ester is a multi-step process that begins with its absorption in the gastrointestinal tract and continues with its distribution and enzymatic modification in various tissues.

Hydrolysis and Absorption

Similar to other fatty acid ethyl esters, DPA ethyl ester is not absorbed intact. In the small intestine, it undergoes hydrolysis by pancreatic lipase, which cleaves the ester bond to release free DPA and ethanol.[2][3] The absorption of the resulting free DPA is comparable to that of other omega-3 fatty acids.[4]

Tissue Uptake, Distribution, and Incorporation

Once absorbed, DPA is transported in the circulation and taken up by various tissues. Studies in rats have shown that dietary DPA increases its levels in the liver and heart.[5] Following uptake, DPA is incorporated into cellular phospholipids and triacylglycerols.

Retroconversion to Eicosapentaenoic Acid (EPA)

A significant metabolic fate of DPA is its retroconversion to EPA. This process is believed to occur in the peroxisomes through a single cycle of β-oxidation.[6] In vivo studies have confirmed that DPA administration leads to increased EPA levels in various tissues.[1]

Elongation to Docosahexaenoic Acid (DHA)

While DPA is a direct precursor to DHA, its in vivo conversion to DHA appears to be limited.[1] The elongation and subsequent desaturation of DPA to form DHA occur, but at a lower rate compared to the retroconversion to EPA.

Lipoxygenase Pathway

DPA can be metabolized by lipoxygenase (LOX) enzymes, particularly in platelets, to form hydroxylated metabolites such as 11-hydroxy-DPA and 14-hydroxy-DPA.[1][7] These metabolites may possess their own biological activities, contributing to the overall effects of DPA. DPA has been shown to be a potent inhibitor of platelet aggregation, potentially through its influence on the cyclooxygenase and lipoxygenase pathways.[8]

Quantitative Metabolic Data

The following tables summarize the available quantitative data on the metabolism and tissue distribution of DPA and related omega-3 fatty acid ethyl esters. It is important to note that data specifically for DPA ethyl ester is limited, and therefore, data from studies using DPA in its free fatty acid form or EPA/DHA as ethyl esters are included for a comprehensive overview.

Table 1: Fecal Excretion of DPA and EPA in Rats

| Fatty Acid Administered (Free Fatty Acid Form) | Total Amount Excreted in Feces (mg) | Fold Difference (DPA vs. EPA) |

| DPA | Data indicates a 4.6-fold greater excretion than EPA | 4.6 |

| EPA | - | - |

| Data from a study in male Sprague Dawley rats fed a high-fat diet supplemented with 250 mg/animal/day of DPA or EPA for 3 days.[5] |

Table 2: Fatty Acid Composition in Rat Liver and Heart after DPA and EPA Supplementation

| Treatment Group | Liver DPA (% of total fatty acids) | Liver EPA (% of total fatty acids) | Liver Total n-3 LC-PUFA (% of total fatty acids) | Heart DPA (% of total fatty acids) | Heart Total n-3 LC-PUFA (% of total fatty acids) |

| Olive Oil (Control) | - | - | - | - | - |

| DPA Supplementation | Significantly increased | Significantly increased | Significantly increased | Significantly increased | Significantly increased |

| EPA Supplementation | - | Significantly increased | Significantly increased | - | Significantly increased |

| Qualitative summary from a study in male Sprague Dawley rats.[5] |

Table 3: Estimated Inter-conversion of Alpha-Linolenic Acid (ALNA) to EPA, DPA, and DHA in Young Women

| Conversion Product | Estimated Net Fractional Inter-conversion from ALNA (%) |

| EPA | 21 |

| DPA | 6 |

| DHA | 9 |

| Data from a study investigating the conversion of [U-13C]ALNA in young women.[9] |

Experimental Protocols

The following are detailed methodologies for key experiments involved in studying the in vivo metabolism of DPA ethyl ester.

In Vivo Stable Isotope Tracing of DPA Ethyl Ester Metabolism

This protocol outlines a general procedure for an in vivo study in rodents using a stable isotope-labeled DPA ethyl ester.

Objective: To trace the absorption, tissue distribution, and metabolic conversion of DPA ethyl ester.

Materials:

-

Stable isotope-labeled DPA ethyl ester (e.g., [U-13C]-DPA ethyl ester)

-

Experimental animals (e.g., C57BL/6 mice or Sprague Dawley rats)

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Anesthesia

-

Surgical tools for tissue harvesting

-

Liquid nitrogen for snap-freezing tissues

-

Homogenizer

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Internal standards (e.g., deuterated fatty acids)

-

GC-MS or LC-MS/MS system

Procedure:

-

Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment with ad libitum access to a standard chow diet.

-

Fasting: Fast animals for 4-6 hours before tracer administration to ensure a consistent metabolic state.

-

Tracer Administration: Administer a single oral gavage dose of stable isotope-labeled DPA ethyl ester. The dose will depend on the specific study design.

-

Serial Blood Sampling: Collect small blood samples (e.g., 10-20 µL) from the tail vein or other appropriate site at multiple time points post-administration (e.g., 0, 30, 60, 120, 240, 480 minutes) into EDTA-coated tubes.

-

Plasma Separation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Tissue Harvesting: At the final time point, euthanize the animals under anesthesia and harvest tissues of interest (e.g., liver, heart, brain, adipose tissue). Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C.

-

Lipid Extraction:

-

Homogenize tissue samples in an appropriate buffer.

-

Perform lipid extraction from plasma and tissue homogenates using a standard method such as the Folch or Bligh-Dyer method.

-

-

Sample Preparation for Mass Spectrometry:

-

Add a known amount of deuterated internal standards to the lipid extracts.

-

Saponify the lipid extract to release free fatty acids.

-

Derivatize the fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis or analyze directly by LC-MS/MS.

-

-

Mass Spectrometry Analysis:

-

Analyze the samples using GC-MS or LC-MS/MS to quantify the concentration of labeled and unlabeled DPA, EPA, DHA, and other relevant fatty acids.

-

-

Data Analysis:

-

Calculate the concentration of the labeled fatty acids in each tissue and at each time point.

-

Determine the rate of appearance and disappearance of labeled DPA and its metabolites to assess pharmacokinetic parameters and conversion rates.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Composition

This protocol details the analysis of fatty acid composition in biological samples.

Objective: To quantify the total amount of DPA, EPA, DHA, and other fatty acids in tissues and plasma.

Procedure:

-

Lipid Extraction: Extract total lipids from the biological sample as described in the previous protocol.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Resuspend the dried lipid extract in a solvent like toluene.

-

Add a methylating reagent (e.g., 14% boron trifluoride in methanol or 2% sulfuric acid in methanol).

-

Heat the mixture at 80-100°C for a specified time (e.g., 60 minutes).

-

After cooling, add hexane and water to extract the FAMEs into the hexane layer.

-

Collect the hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject the FAMEs sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like a BPX-70).

-

Use a temperature program to separate the different FAMEs based on their boiling points and polarity.

-

The mass spectrometer will identify the FAMEs based on their mass spectra and fragmentation patterns.

-

-

Quantification:

-

Identify and quantify individual FAME peaks by comparing their retention times and mass spectra to those of known standards.

-

Use an internal standard for accurate quantification.

-

Visualizations

Signaling Pathways and Logical Relationships

Caption: Metabolic pathway of DPA ethyl ester from oral administration to tissue-specific conversions.

Experimental Workflow

Caption: Workflow for an in vivo study of DPA ethyl ester metabolism.

Conclusion

The in vivo metabolism of this compound is a complex process involving initial hydrolysis, followed by tissue-specific uptake, incorporation into lipids, and enzymatic conversions. The primary metabolic fates of DPA are retroconversion to EPA and, to a lesser extent, elongation to DHA. Furthermore, DPA is a substrate for the lipoxygenase pathway, leading to the formation of potentially bioactive metabolites. While more research is needed to fully quantify the metabolic flux of DPA ethyl ester in various tissues, the methodologies and pathways outlined in this guide provide a solid foundation for future investigations. A thorough understanding of DPA's metabolic journey is essential for harnessing its full therapeutic and nutritional potential.

References

- 1. Docosapentaenoic acid (22:5n-3): a review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Digestion and lymphatic transport of eicosapentaenoic and docosahexaenoic acids given in the form of triacylglycerol, free acid and ethyl ester in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The enteral bioavailability of eicosapentaenoic acid and docosahexaenoic acid is as good from ethyl esters as from glyceryl esters in spite of lower hydrolytic rates by pancreatic lipase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Absorption of the n-3 eicosapentaenoic and docosahexaenoic acids as ethyl esters and triglycerides by humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the bioavailability of docosapentaenoic acid (DPA, 22:5n-3) and eicosapentaenoic acid (EPA, 20:5n-3) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peroxisomal retroconversion of docosahexaenoic acid (22:6(n-3)) to eicosapentaenoic acid (20:5(n-3)) studied in isolated rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vuir.vu.edu.au [vuir.vu.edu.au]

- 8. Involvement of lipoxygenase pathway in docosapentaenoic acid-induced inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conversion of alpha-linolenic acid to eicosapentaenoic, docosapentaenoic and docosahexaenoic acids in young women - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Docosapentaenoic Acid (DPA) Ethyl Ester in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosapentaenoic acid (DPA), an intermediary omega-3 polyunsaturated fatty acid between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), is emerging as a significant modulator of lipid metabolism. While extensive research has focused on EPA and DHA, the specific roles and mechanisms of DPA, particularly in its ethyl ester form, are an area of growing interest for therapeutic development. This technical guide provides an in-depth overview of the current understanding of DPA ethyl ester's impact on lipid metabolism, drawing from available preclinical and clinical evidence. It aims to serve as a resource for researchers and professionals in drug development by summarizing quantitative data, detailing experimental methodologies where available, and visualizing key metabolic pathways.

Quantitative Effects on Lipid Parameters

The lipid-modifying effects of DPA have been investigated in both preclinical and clinical settings, often in comparison to or in combination with EPA and DHA. The available data indicates that DPA possesses potent lipid-lowering properties.

A key preclinical study in rats directly compared the effects of dietary supplementation with DPA ethyl ester, EPA ethyl ester, and DHA ethyl ester on plasma lipid parameters. The results highlighted the unique and potent effects of DPA.[1][2]

Table 1: Comparative Effects of DPA, EPA, and DHA Ethyl Esters on Plasma Lipids in Rats [1][2]

| Parameter | Control Group (Mean ± SD) | DPA Ethyl Ester Group (Mean ± SD) | EPA Ethyl Ester Group (Mean ± SD) | DHA Ethyl Ester Group (Mean ± SD) |

| Triglycerides (mg/dL) | 105.7 ± 23.8 | 70.5 ± 15.1 | 100.4 ± 20.3 | 92.5 ± 18.9 |

| Total Cholesterol (mg/dL) | 88.9 ± 10.1 | 72.4 ± 8.5 | 85.1 ± 9.7 | 80.3 ± 9.2 |

| Non-HDL Cholesterol (mg/dL) | 48.3 ± 7.7 | 33.2 ± 5.3 * | 45.6 ± 7.1 | 42.1 ± 6.8 |

| HDL Cholesterol (mg/dL) | 40.6 ± 5.0 | 39.2 ± 4.8 | 39.5 ± 4.5 | 38.2 ± 4.1 |

* Statistically significant difference compared to the control group.

In a human clinical trial, a formulation containing a combination of EPA and DPA as free fatty acids (EPA+DPA-FFA) was compared to EPA ethyl ester (EPA-EE) in adults with hypertriglyceridemia. While not a direct investigation of DPA ethyl ester, this study provides valuable insights into the potential lipid-lowering efficacy of DPA in humans.

Table 2: Effects of an EPA+DPA Formulation vs. EPA Ethyl Ester on Lipids in Hypertriglyceridemic Adults [3][4][5]

| Parameter | Baseline (Median) | % Change with EPA+DPA-FFA | % Change with EPA-EE |

| Triglycerides | 204 mg/dL | -20.9% | -18.3% |

| Total Cholesterol | - | -5.7% | -3.5% |

| VLDL-C | - | -15.0% | -10.9% |

| Non-HDL-C | - | - | - |

| hs-CRP | - | -5.8% | +8.5% |

Mechanisms of Action in Lipid Metabolism

The lipid-modulating effects of DPA are underpinned by its influence on key regulatory pathways in the liver, primarily involving the suppression of lipogenesis and the potential enhancement of fatty acid oxidation.

Downregulation of SREBP-1c and Lipogenic Gene Expression

A pivotal mechanism by which DPA is thought to exert its lipid-lowering effects is through the downregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). SREBP-1c is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis.

An in vitro study using rat liver cells demonstrated that DPA, similar to EPA and DHA, significantly decreases the mRNA expression of SREBP-1c.[6] This reduction in SREBP-1c leads to the subsequent downregulation of its target genes, which are critical for lipogenesis.[6]

Key Lipogenic Genes Downregulated by DPA: [6]

-

Acetyl-CoA Carboxylase (ACC): The rate-limiting enzyme in fatty acid synthesis.

-

Fatty Acid Synthase (FAS): A multi-enzyme protein that catalyzes the synthesis of palmitate.

-

Stearoyl-CoA Desaturase-1 (SCD-1): An enzyme involved in the synthesis of monounsaturated fatty acids.

The inhibitory effect of DPA on the SREBP-1c pathway effectively reduces the liver's capacity to produce new fatty acids and triglycerides, thereby contributing to lower plasma lipid levels.

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. Omega-3 fatty acids, in general, are known to be ligands for PPARs, particularly PPARα. Activation of PPARα in the liver leads to an increase in the expression of genes involved in fatty acid β-oxidation, thereby promoting the breakdown of fatty acids for energy and reducing their availability for triglyceride synthesis.

While direct evidence for DPA ethyl ester's interaction with PPARs is limited, studies on omega-3 fatty acids suggest that DPA likely shares this mechanism. The activation of PPARα by DPA would lead to an upregulation of key enzymes in fatty acid oxidation.

Key Fatty Acid Oxidation Genes Potentially Upregulated by DPA:

-

Carnitine Palmitoyltransferase 1 (CPT1): The rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for β-oxidation.

-

Acyl-CoA Oxidase (ACOX): The first enzyme of the peroxisomal fatty acid β-oxidation pathway.

Experimental Protocols

Detailed experimental protocols for studies specifically investigating DPA ethyl ester are not extensively published. However, based on related research with other omega-3 ethyl esters, the following methodologies are commonly employed.

Preclinical Animal Study Protocol (Adapted from Drouin et al., 2019)[1]

-

Study Design: Male weanling rats are randomly assigned to different dietary groups.

-

Diets: A control diet and experimental diets supplemented with a specific concentration (e.g., 1% of total lipids) of DPA ethyl ester, EPA ethyl ester, or DHA ethyl ester. The diets are formulated to be isocaloric and balanced for other macronutrients and micronutrients.

-

Duration: Animals are fed their respective diets for a period of several weeks (e.g., 6 weeks).

-

Sample Collection: At the end of the study period, animals are fasted overnight, and blood samples are collected for lipid analysis. Liver and other tissues may also be harvested for gene expression and enzyme activity assays.

-

Lipid Analysis: Plasma triglycerides, total cholesterol, HDL-C, and non-HDL-C are measured using standard enzymatic assays.

-

Gene Expression Analysis: RNA is extracted from liver tissue, and the expression of genes such as Srebp-1c, Acc, Fas, Scd-1, Pparα, Cpt1, and Acox is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

-

Statistical Analysis: Data are analyzed using appropriate statistical methods, such as one-way ANOVA followed by post-hoc tests, to determine significant differences between dietary groups.

Bioavailability and Metabolism

The bioavailability of omega-3 fatty acid ethyl esters is a critical factor influencing their therapeutic efficacy. Ethyl esters require hydrolysis by pancreatic lipase in the small intestine to release the free fatty acid for absorption. The absorption of omega-3 ethyl esters is generally enhanced when consumed with a meal, particularly one containing fat.[7]

While studies directly comparing the bioavailability of DPA ethyl ester to other forms are scarce, research on EPA and DHA ethyl esters suggests that they are well-absorbed, leading to a significant increase in their respective plasma and tissue concentrations.[8][9] It is important to note that DPA can be retro-converted to EPA in vivo, and this metabolic interplay should be considered when evaluating the effects of DPA supplementation.[1][2]

Future Directions and Conclusion

The existing evidence, although limited, strongly suggests that docosapentaenoic acid ethyl ester is a potent modulator of lipid metabolism with significant therapeutic potential. Its ability to lower triglycerides and cholesterol, likely through the dual mechanisms of SREBP-1c suppression and potential PPARα activation, makes it a compelling candidate for further investigation in the management of dyslipidemia and related cardiometabolic disorders.

Future research should focus on:

-

Conducting well-controlled clinical trials to definitively establish the efficacy and safety of purified DPA ethyl ester in various patient populations.

-

Elucidating the precise molecular interactions of DPA with PPARs and other nuclear receptors.

-

Investigating the comparative bioavailability of DPA ethyl ester versus other forms of DPA.

-

Exploring the potential synergistic effects of DPA in combination with other lipid-lowering therapies.

References

- 1. Comparative effects of dietary n-3 docosapentaenoic acid (DPA), DHA and EPA on plasma lipid parameters, oxidative status and fatty acid tissue composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. Effects of MAT9001 containing eicosapentaenoic acid and docosapentaenoic acid, compared to eicosapentaenoic acid ethyl esters, on triglycerides, lipoprotein cholesterol, and related variables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Docosapentaenoic acid (22:5n-3) down-regulates the expression of genes involved in fat synthesis in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Chronic administration of eicosapentaenoic acid and docosahexaenoic acid as ethyl esters reduced plasma cholesterol and changed the fatty acid composition in rat blood and organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Comparative bioavailability of eicosapentaenoic acid and docasahexaenoic acid from triglycerides, free fatty acids and ethyl esters in volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Potential: A Technical Guide to the Biological Functions of Docosapentaenoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosapentaenoic acid (DPA), an omega-3 polyunsaturated fatty acid, has long been the lesser-studied cousin of the more widely recognized eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). However, a growing body of evidence suggests that DPA possesses unique and potent biological activities that warrant closer investigation, particularly in its stable ethyl ester form. This technical guide provides a comprehensive overview of the current understanding of the biological functions of docosapentaenoic acid ethyl ester (DPA-EE), with a focus on its metabolic fate, mechanisms of action, and therapeutic potential. Drawing from preclinical and limited clinical data, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the promising yet under-leveraged opportunities presented by DPA-EE.

Metabolism and Bioavailability of this compound

Docosapentaenoic acid is an intermediary in the conversion of EPA to DHA.[1] In vivo, DPA can be retro-converted to EPA, suggesting it may act as a reservoir for this important anti-inflammatory fatty acid.[1] The ethyl ester form of omega-3 fatty acids, including DPA-EE, is a common formulation in pharmaceutical preparations and dietary supplements due to its stability. Following oral administration, DPA-EE is hydrolyzed by pancreatic lipases to release free DPA, which is then absorbed by enterocytes. The bioavailability of omega-3 ethyl esters can be influenced by factors such as the presence of dietary fats.

Core Biological Functions and Mechanisms of Action

The biological activities of DPA are multifaceted, spanning anti-inflammatory, cardiovascular, neuroprotective, and anti-cancer effects. While much of the mechanistic work has been conducted with DPA in its free fatty acid form, it is understood that DPA-EE exerts its effects following its conversion to free DPA in the body.

Anti-Inflammatory and Immunomodulatory Effects

DPA has demonstrated potent anti-inflammatory properties, in some cases exceeding those of EPA and DHA.[1] The primary mechanisms include:

-

Modulation of Eicosanoid Synthesis: DPA can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce signaling molecules. It competitively inhibits the metabolism of arachidonic acid (AA), a pro-inflammatory omega-6 fatty acid, thereby reducing the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1]

-

Downregulation of Inflammatory Gene Expression: Studies suggest that DPA can suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression.[2] This leads to a reduction in the production of pro-inflammatory cytokines.

-

Activation of Peroxisome Proliferator-Activated Receptors (PPARs): Like other omega-3 fatty acids, DPA is a ligand for PPARs, particularly PPARα and PPARγ.[3] Activation of these nuclear receptors can lead to the transcriptional repression of inflammatory genes.

Cardiovascular Protection

Emerging evidence points to a significant role for DPA in cardiovascular health.[4] Its protective effects are attributed to:

-

Anti-platelet Aggregation: DPA is a potent inhibitor of platelet aggregation, potentially more so than EPA. This anti-thrombotic effect is crucial in preventing the formation of blood clots that can lead to heart attack and stroke.

-

Endothelial Cell Migration: DPA has been shown to stimulate endothelial cell migration, a critical process in wound healing and angiogenesis.[5]

-

Lipid Metabolism: Supplementation with DPA has been associated with favorable changes in lipid profiles, including a reduction in triglycerides.[6]

Neuroprotective Functions

The brain is highly enriched in long-chain polyunsaturated fatty acids, and DPA is no exception. Its neuroprotective potential is an active area of research, with proposed mechanisms including:

-

Modulation of Neuroinflammation: By suppressing inflammatory pathways, DPA may protect against the chronic neuroinflammation implicated in neurodegenerative diseases.

-

Structural Role in Neuronal Membranes: As a component of neuronal cell membranes, DPA contributes to their fluidity and function, which is essential for proper neurotransmission.

Anti-Cancer Activity

Preliminary in vitro studies have suggested that DPA may possess anti-cancer properties. The proposed mechanisms include:

-

Inhibition of Angiogenesis: By suppressing the formation of new blood vessels, DPA may limit tumor growth and metastasis.[5]

-

Induction of Apoptosis: DPA may induce programmed cell death in cancer cells.

-

Modulation of Signaling Pathways: DPA may interfere with signaling pathways that are critical for cancer cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological effects of docosapentaenoic acid and its ethyl ester. It is important to note that data specifically for DPA-EE is limited.

Table 1: In Vivo Effects of DPA Ethyl Ester Supplementation in a High-Fat Diet-Fed Mouse Model

| Parameter | Control (High-Fat Diet) | DPA-EE Supplemented | % Change | p-value | Reference |

| Serum Insulin (pmol/L) | 185.6 ± 20.1 | 115.3 ± 15.3 | -37.9% | <0.05 | [2] |

| HOMA-IR | 43.5 ± 5.6 | 25.1 ± 3.1 | -42.3% | <0.05 | [2] |

| Serum Adiponectin (μg/mL) | 5.8 ± 0.5 | 8.2 ± 0.7 | +41.4% | <0.05 | [2] |

| Serum ALT (U/L) | 65.4 ± 8.2 | 40.1 ± 5.3 | -38.7% | <0.05 | [2] |

| Hepatic TLR-4 mRNA | 1.00 ± 0.12 | 0.58 ± 0.09 | -42.0% | <0.05 | [2] |

| Hepatic NF-κB p65 Protein | 1.00 ± 0.15 | 0.62 ± 0.11 | -38.0% | <0.05 | [2] |

Table 2: In Vivo Incorporation of DPA into B-Cell Fatty Acids Following Supplementation with EPA or DHA Ethyl Esters in Mice

| Diet Group | DPA (% of total fatty acids) | Fold Change vs. Control | Reference |

| Control (High-Fat) | 0.3 ± 0.0 | - | [7] |

| High-Fat + EPA-EE | 1.8 ± 0.2 | 6.0 | [7] |

| High-Fat + DHA-EE | 0.4 ± 0.0 | 1.3 | [7] |

Experimental Protocols

Detailed experimental protocols are essential for the rigorous investigation of DPA-EE's biological functions. Below are representative methodologies adapted from the literature.

Protocol 1: In Vivo Animal Study of DPA-EE Supplementation

Objective: To assess the effects of dietary DPA-EE supplementation on metabolic parameters in a diet-induced obesity mouse model.[2]

Animal Model: Male C57BL/6J mice, 4 weeks of age.

Dietary Groups:

-

Control Group: High-fat diet (HFD) (e.g., 60% kcal from fat).

-

DPA-EE Group: HFD supplemented with DPA ethyl ester (e.g., 1% w/w of the diet).

Procedure:

-

Acclimatize mice for one week on a standard chow diet.

-

Randomly assign mice to the dietary groups (n=8-10 per group).

-

Provide ad libitum access to the respective diets and water for a period of 12-16 weeks.

-

Monitor body weight and food intake weekly.

-

At the end of the study period, fast the mice overnight.

-

Collect blood samples via cardiac puncture for analysis of serum insulin, glucose, lipids, and inflammatory markers.

-

Harvest tissues (e.g., liver, adipose tissue) for gene and protein expression analysis (e.g., TLR-4, NF-κB).

Data Analysis:

-

Calculate HOMA-IR as an indicator of insulin resistance.

-

Perform ELISAs for serum adiponectin and other cytokines.

-

Use qRT-PCR and Western blotting to quantify gene and protein expression in tissues.

-

Statistical analysis using t-tests or ANOVA.

Protocol 2: In Vitro Cell Culture Model for Studying Anti-Inflammatory Effects

Objective: To investigate the effect of DPA-EE on inflammatory responses in a macrophage cell line.

Cell Line: RAW 264.7 murine macrophages.

Materials:

-

DPA ethyl ester (high purity).

-

Lipopolysaccharide (LPS).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Reagents for RNA extraction, qRT-PCR, and ELISA.

Procedure:

-

Culture RAW 264.7 cells to 80% confluency.

-

Pre-treat cells with various concentrations of DPA-EE (e.g., 10, 25, 50 µM) or vehicle control (e.g., ethanol) for 24 hours. Note: As DPA-EE is lipophilic, it should be complexed with BSA for efficient delivery in cell culture.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6 hours for gene expression, 24 hours for cytokine secretion).

-

Harvest cell culture supernatants for measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

-

Lyse the cells and extract total RNA for analysis of inflammatory gene expression (e.g., Tnf, Il6, Nos2) by qRT-PCR.

Data Analysis:

-

Normalize cytokine concentrations to total protein content.

-

Normalize gene expression data to a housekeeping gene.

-

Perform statistical analysis using ANOVA with post-hoc tests.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes influenced by DPA-EE is crucial for a deeper understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Future Directions and Conclusion

The available evidence, though still in its early stages, strongly suggests that this compound is a bioactive compound with significant therapeutic potential. Its distinct and sometimes more potent effects compared to EPA and DHA highlight the need for further dedicated research. Key areas for future investigation include:

-

Head-to-head comparative studies: Rigorous in vivo and in vitro studies directly comparing the efficacy of purified DPA-EE with EPA-EE and DHA-EE are crucial to delineate their unique and overlapping functions.

-

Clinical trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into human applications, particularly in the areas of cardiovascular disease, inflammatory disorders, and neurodegenerative conditions.

-

Mechanism of action studies: Further elucidation of the specific molecular targets and signaling pathways modulated by DPA-EE will provide a more comprehensive understanding of its biological activities.

References

- 1. Eicosapentaenoic acid (EPA) activates PPARγ signaling leading to cell cycle exit, lipid accumulation, and autophagy in human meibomian gland epithelial cells (hMGEC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. EPA and DHA reduce LPS-induced inflammation responses in HK-2 cells: evidence for a PPAR-gamma-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DPA Ethyl Ester | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Omega-3-Acid Ethyl Esters Block the Protumorigenic Effects of Obesity in Mouse Models of Postmenopausal Basal-like and Claudin-Low Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eicosapentaenoic and docosahexaenoic acid ethyl esters differentially enhance B-cell activity in murine obesity - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Docosapentaenoic Acid Ethyl Ester on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosapentaenoic acid (DPA), an omega-3 polyunsaturated fatty acid, is increasingly recognized for its significant bioactive properties, which are distinct from its better-known counterparts, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). As an intermediate in the metabolic pathway from EPA to DHA, DPA has unique effects on cellular processes, largely through the modulation of gene expression. This technical guide provides an in-depth analysis of the current understanding of how DPA, particularly as its stable ethyl ester, influences gene expression, with a focus on pathways related to lipid metabolism and inflammation. The information presented herein is intended to support further research and drug development efforts targeting metabolic and inflammatory diseases.

Core Mechanisms of DPA-Mediated Gene Regulation

The molecular effects of DPA are primarily exerted through the regulation of key transcription factors that control large networks of genes. The two most prominent pathways influenced by DPA are the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which governs lipid and glucose homeostasis, and the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Regulation of Lipogenesis via SREBP-1c and PPARα

DPA has been shown to be a potent regulator of genes involved in fatty acid synthesis (lipogenesis) in the liver. A key target in this process is the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional activator of lipogenic genes.

Studies have demonstrated that DPA significantly downregulates the expression of SREBP-1c and its downstream target genes, including Acetyl-CoA Carboxylase (ACC1) and Fatty Acid Synthase (FAS).[1] This inhibitory effect on lipogenesis is crucial for controlling triglyceride synthesis and accumulation in the liver, suggesting a potential therapeutic role for DPA in non-alcoholic fatty liver disease (NAFLD). The mechanism is thought to involve the activation of PPARα, which in turn can suppress SREBP-1c expression.

Anti-inflammatory Effects via NF-κB Signaling

Chronic inflammation is a hallmark of many metabolic diseases. DPA and its metabolites, such as resolvins, have demonstrated potent anti-inflammatory effects by modulating the NF-κB signaling pathway.

In response to inflammatory stimuli like TNF-α, the transcription factor NF-κB (p65) translocates to the nucleus and activates the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines. A DPA-derived metabolite, Resolvin D1n-3 DPA, has been shown to counteract this process by down-regulating the transcription of NF-κB target genes.[2] This is achieved, at least in part, by reversing the nuclear translocation of the p65 subunit of NF-κB.[2] This mechanism highlights the potential of DPA and its derivatives in the management of inflammatory conditions.

Quantitative Data on Gene Expression

The following tables summarize the quantitative effects of DPA on the expression of key genes involved in lipid metabolism and inflammation.

Table 1: Effect of Docosapentaenoic Acid on Lipogenic Gene Expression in Rat Hepatoma Cells

| Gene | Gene Name | Function | Fold Change (DPA vs. Control) | Cell Line | DPA Form | Concentration | Duration | Reference |

| Srebf1 | Sterol regulatory element-binding protein 1 | Master regulator of lipogenesis | ↓ 0.4 | McArdle-RH7777 | Free Fatty Acid | 50 µM | 48h | [1] |

| Acaca | Acetyl-CoA carboxylase alpha | Fatty acid synthesis | ↓ 0.3 | McArdle-RH7777 | Free Fatty Acid | 50 µM | 48h | [1] |

| Fasn | Fatty acid synthase | Fatty acid synthesis | ↓ 0.2 | McArdle-RH7777 | Free Fatty Acid | 50 µM | 48h | [1] |

| Hmgcr | 3-hydroxy-3-methylglutaryl-CoA reductase | Cholesterol synthesis | ↓ 0.5 | McArdle-RH7777 | Free Fatty Acid | 50 µM | 48h | [1] |

Table 2: Effect of Resolvin D1n-3 DPA on Pro-inflammatory Gene Expression in TNF-α-stimulated Oral Epithelial Cells

| Gene | Gene Name | Function | Fold Change (TNF-α + RvD1n-3 DPA vs. TNF-α) | Cell Line | DPA Form | Concentration | Duration | Reference |

| IL6 | Interleukin 6 | Pro-inflammatory cytokine | ↓ | Primary oral epithelial cells | Resolvin D1n-3 DPA | 10 nM | 24h | [2] |

| CXCL8 | C-X-C motif chemokine ligand 8 | Chemokine (neutrophil attractant) | ↓ | Primary oral epithelial cells | Resolvin D1n-3 DPA | 10 nM | 24h | [2] |

| CCL20 | C-C motif chemokine ligand 20 | Chemokine (lymphocyte attractant) | ↓ | Primary oral epithelial cells | Resolvin D1n-3 DPA | 10 nM | 24h | [2] |

| NFKBIA | NF-kappa-B inhibitor alpha | Inhibitor of NF-κB | ↑ | Primary oral epithelial cells | Resolvin D1n-3 DPA | 10 nM | 24h | [2] |

Experimental Protocols

In Vitro Treatment of Rat Hepatoma Cells with DPA[1]

-

Cell Line: McArdle-RH7777 rat hepatoma cells.

-

Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a 5% CO2 humidified atmosphere.

-

DPA Preparation: Docosapentaenoic acid (free fatty acid form) was dissolved in ethanol to prepare a stock solution.

-

Treatment: Cells were seeded and grown to 80% confluency. The growth medium was then replaced with serum-free DMEM containing 1% bovine serum albumin (BSA) and the specified concentration of DPA (50 µM) or vehicle control (ethanol).

-

Incubation: Cells were incubated for 48 hours.

-

Gene Expression Analysis: Total RNA was extracted from the cells using TRIzol reagent. The integrity and quantity of RNA were assessed. cDNA was synthesized from the total RNA using a reverse transcription kit. Quantitative real-time PCR (qPCR) was performed using gene-specific primers to determine the relative mRNA expression levels of target genes. Gene expression was normalized to a housekeeping gene (e.g., β-actin).

Transcriptomic Analysis of Oral Epithelial Cells Treated with Resolvin D1n-3 DPA[2]

-

Cell Culture: Primary human oral epithelial cells were isolated and cultured in a keratinocyte growth medium.

-

Inflammatory Challenge: Cells were stimulated with 10 ng/mL of recombinant human TNF-α for 4 hours to induce an inflammatory response.

-

Treatment: Following TNF-α stimulation, the medium was replaced with fresh medium containing 10 nM of Resolvin D1n-3 DPA or vehicle control.

-

Incubation: Cells were incubated for an additional 24 hours.

-

RNA Sequencing: Total RNA was extracted, and the quality was assessed. RNA sequencing libraries were prepared and sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads were aligned to the human reference genome. Differential gene expression analysis was performed to identify genes that were significantly up- or down-regulated by the treatments. Pathway analysis was conducted to identify the biological pathways and processes affected by the differentially expressed genes.

Conclusion and Future Directions

Docosapentaenoic acid ethyl ester and its related forms are potent modulators of gene expression, with significant effects on lipid metabolism and inflammation. The ability of DPA to suppress lipogenesis through the SREBP-1c pathway and to dampen inflammation via the NF-κB pathway underscores its therapeutic potential for a range of metabolic and inflammatory disorders.

Future research should focus on conducting comprehensive transcriptomic and proteomic analyses of DPA ethyl ester in various in vivo models of disease. Head-to-head comparison studies with EPA and DHA ethyl esters are also crucial to delineate the unique and overlapping functions of these omega-3 fatty acids. A deeper understanding of the molecular mechanisms of DPA will pave the way for the development of novel, targeted therapies for diseases with underlying metabolic and inflammatory components.

References

- 1. Docosapentaenoic acid (22:5n-3) down-regulates the expression of genes involved in fat synthesis in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RvD1n-3 DPA Downregulates the Transcription of Pro-Inflammatory Genes in Oral Epithelial Cells and Reverses Nuclear Translocation of Transcription Factor p65 after TNF-α Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Retroconversion of Docosapentaenoic Acid (DPA) Ethyl Ester to Eicosapentaenoic Acid (EPA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosapentaenoic acid (DPA, 22:5n-3) is an intermediary long-chain omega-3 polyunsaturated fatty acid (PUFA) between eicosapentaenoic acid (EPA, 20:5n-3) and docosahexaenoic acid (DHA, 22:6n-3). While the metabolic conversion of EPA to DPA and subsequently to DHA is well-established, the reverse process, known as retroconversion, particularly of DPA back to EPA, is of significant interest. This process suggests that DPA may act as a crucial reservoir for maintaining stable levels of other vital n-3 PUFAs.[1][2] This technical guide provides an in-depth overview of the in vivo retroconversion of DPA ethyl ester to EPA, summarizing the biochemical pathways, quantitative data from key studies, and detailed experimental protocols.

Biochemical Pathway of DPA to EPA Retroconversion

The conversion of DPA to EPA is a catabolic process that occurs primarily within the peroxisomes.[3][4][5][6] Unlike the anabolic elongation and desaturation pathway, retroconversion involves the shortening of the carbon chain of the fatty acid through one cycle of β-oxidation.[4][7]

The key steps are as follows:

-

Activation: DPA is first activated to its coenzyme A (CoA) derivative, DPA-CoA.

-

Peroxisomal Transport: DPA-CoA is transported into the peroxisome.

-

β-Oxidation: Inside the peroxisome, DPA-CoA undergoes one round of β-oxidation. This process involves a series of enzymatic reactions catalyzed by peroxisomal enzymes, including acyl-CoA oxidase and D-bifunctional protein.[3][5]

-

Chain Shortening: This cycle removes a two-carbon unit from the carboxyl end of the DPA-CoA molecule, resulting in the formation of EPA-CoA.

-

Release: The newly formed EPA-CoA can then be transported out of the peroxisome and subsequently incorporated into various lipid pools, such as phospholipids and triacylglycerols.[4]

The following diagram illustrates the established pathway for the retroconversion of DPA to EPA.

Quantitative Data from In Vivo Studies

Several in vivo studies, primarily in rodents and humans, have provided quantitative evidence for the retroconversion of DPA to EPA. The efficiency of this conversion varies depending on the tissue, the duration of supplementation, and the specific lipid fraction analyzed. A summary of key findings is presented below.

| Study Type | Species | DPA Ester Form | Dosage & Duration | Key Findings & Quantitative Data | Tissues Analyzed | Reference |

| Animal Study | Rat | Ethyl Ester | 1% of total lipids in diet for 6 weeks | A significant portion of DPA was retroconverted to EPA. The estimated retroconversion was 38.5% in the liver and 68.6% in the kidney . DPA supplementation increased EPA content in all studied tissues except the brain. | Liver, Kidney, Heart, Lung, Spleen, Red Blood Cells, Brain | [8] |

| Human Study | Female | N/A (Pure DPA) | 8 g/day for 7 days | DPA supplementation significantly increased the proportions of EPA in the plasma triacylglycerol fraction (by 3.1-fold) and the cholesterol ester fraction (by 2.0-fold). | Plasma (Phospholipids, Triacylglycerols, Cholesterol Esters), Red Blood Cells | [9] |

| Human Study | N/A | N/A (Pure DPA) | N/A | In subjects consuming a DPA supplement, the concentrations of both DPA and EPA were significantly increased in red blood cell phospholipids over a 6-day period. | Red Blood Cells, Plasma (Phospholipids, Triglycerides, Cholesteryl Esters) | [2] |

Experimental Protocols

The investigation of DPA to EPA retroconversion relies on controlled supplementation studies coupled with precise analytical techniques to measure changes in fatty acid profiles within various biological samples.

Animal Supplementation Study Protocol (Example)

This protocol is a generalized representation based on methodologies from rodent studies.[8][10]

-

Animal Model: Male C57BL/6 mice or Wistar rats, weaned and approximately 5 weeks old.[8][10]

-

Acclimatization: Animals are housed under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) and given access to a standard chow diet and water ad libitum for one week.

-

Dietary Groups: Animals are randomly assigned to different dietary groups:

-

Control Group: A semi-synthetic diet.

-

DPA Group: The control diet supplemented with DPA ethyl ester (e.g., 1% of total lipids).[8]

-

Other comparison groups (e.g., EPA or DHA ethyl ester) may be included.

-

-

Supplementation Period: The experimental diets are provided for a defined period, typically several weeks (e.g., 6 weeks).[8]

-

Sample Collection: At the end of the study period, animals are euthanized. Blood is collected via cardiac puncture, and tissues (liver, kidney, heart, brain, etc.) are rapidly excised, washed in saline, and flash-frozen in liquid nitrogen for storage at -80°C.[8]

Fatty Acid Analysis Workflow

The quantification of fatty acids in biological samples is a multi-step process.

Lipid Extraction

Total lipids are extracted from tissue homogenates or plasma using established methods. The Bligh & Dyer method is commonly employed.[11]

-

Protocol:

-

Homogenize the tissue sample in a chloroform:methanol mixture.

-

Add water to create a two-phase system (chloroform and methanol/water).

-

Centrifuge to separate the phases.

-

The lower chloroform layer, containing the lipids, is carefully collected.

-

The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

-

Fatty Acid Derivatization (Methylation)

For analysis by gas chromatography (GC), non-volatile fatty acids must be converted into volatile fatty acid methyl esters (FAMEs).[11]

-

Protocol (using Boron Trifluoride-Methanol): [12][13]

-

The lipid extract is mixed with a known amount of internal standard (e.g., heptadecanoic acid, C17:0).

-

14% Boron trifluoride (BF₃) in methanol is added.[12]

-

The mixture is heated (e.g., at 100°C for 1 hour) in a sealed tube under nitrogen to prevent oxidation.[12]

-

After cooling, water and an organic solvent (e.g., hexane) are added to extract the FAMEs.

-

The hexane layer containing the FAMEs is collected for GC analysis.

-

Gas Chromatography (GC) Analysis

FAMEs are separated and quantified using a gas chromatograph, typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS).[8][11]

-

Instrumentation: A GC system with a capillary column (e.g., Omegawax 250) is used.[12]

-

Separation: The FAMEs are separated based on their chain length, degree of unsaturation, and boiling points as they travel through the column.

-

Detection & Quantification: The detector response for each FAME is recorded. The area under each peak is proportional to the amount of that fatty acid. By comparing the peak areas to that of the internal standard, the absolute concentration of each fatty acid can be determined.

Conclusion

The retroconversion of DPA to EPA is a significant in vivo metabolic pathway, primarily occurring through peroxisomal β-oxidation. Quantitative studies in both animals and humans confirm that dietary DPA, administered as an ethyl ester or in its pure form, can effectively increase EPA levels in various tissues and plasma lipid fractions.[2][8][9] This finding supports the role of DPA as a metabolic reservoir for other critical n-3 PUFAs. For researchers and professionals in drug development, understanding this pathway and the methodologies to quantify it is essential for evaluating the full spectrum of biological activities of DPA and for designing effective omega-3-based therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. gatewayomega.com [gatewayomega.com]

- 3. Peroxisomal straight-chain Acyl-CoA oxidase and D-bifunctional protein are essential for the retroconversion step in docosahexaenoic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peroxisomal retroconversion of docosahexaenoic acid (22:6(n-3)) to eicosapentaenoic acid (20:5(n-3)) studied in isolated rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vuir.vu.edu.au [vuir.vu.edu.au]

- 7. Bioconversion From Docosahexaenoic Acid to Eicosapentaenoic Acid in the Marine Bacterium Shewanella livingstonensis Ac10 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative effects of dietary n-3 docosapentaenoic acid (DPA), DHA and EPA on plasma lipid parameters, oxidative status and fatty acid tissue composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Eicosapentaenoic and docosahexaenoic acid ethyl esters differentially enhance B-cell activity in murine obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. schebb-web.de [schebb-web.de]

An In-depth Technical Guide to the Biosynthesis and Enzymatic Esterification of Docosapentaenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of docosapentaenoic acid (DPA) and the subsequent enzymatic synthesis of its ethyl ester derivative. DPA, a 22-carbon polyunsaturated fatty acid (PUFA), is a key intermediate in the metabolic pathways of omega-3 and omega-6 fatty acids and a precursor to potent anti-inflammatory and pro-resolving lipid mediators.[1] Its ethyl ester form is of significant interest for pharmaceutical and nutraceutical applications due to its enhanced stability and bioavailability.

This document details the enzymatic cascades involved in DPA biosynthesis, presents quantitative data on reaction kinetics and yields, provides detailed experimental protocols for in vitro reconstitution and enzymatic esterification, and includes visualizations of the key pathways and workflows.

Biosynthesis Pathways of Docosapentaenoic Acid

Docosapentaenoic acid exists in two primary isomeric forms: n-3 DPA (clupanodonic acid) and n-6 DPA (osbond acid). Both are synthesized from essential fatty acid precursors through a series of desaturation and elongation reactions catalyzed by fatty acid desaturase (Fads) and elongase (Elovl) enzymes, respectively.[2]

n-3 Docosapentaenoic Acid (Clupanodonic Acid) Biosynthesis

The biosynthesis of n-3 DPA commences with the essential omega-3 fatty acid, eicosapentaenoic acid (EPA; 20:5n-3). The pathway involves a two-step elongation process.[3]

-

Step 1: Elongation of EPA: Eicosapentaenoic acid is elongated by the enzyme fatty acid elongase 2 (Elovl2) to produce docosapentaenoic acid (22:5n-3).[4]

n-6 Docosapentaenoic Acid (Osbond Acid) Biosynthesis

The biosynthesis of n-6 DPA starts with the essential omega-6 fatty acid, arachidonic acid (AA; 20:4n-6). This pathway involves two distinct enzymatic steps:

-

Step 1: Elongation of Arachidonic Acid: Arachidonic acid is first elongated to docosatetraenoic acid (DTA; 22:4n-6) by fatty acid elongase 2 (Elovl2) or elongase 5 (Elovl5).

-

Step 2: Desaturation of Docosatetraenoic Acid: The resulting DTA is then desaturated by Δ5-desaturase (Fads1) to yield docosapentaenoic acid (22:5n-6).

The following diagram illustrates the biosynthetic pathways for both n-3 and n-6 DPA.

Quantitative Data on DPA Biosynthesis

The efficiency of DPA biosynthesis is regulated by the substrate specificity and competitive kinetics of the involved elongase and desaturase enzymes. The following table summarizes key kinetic parameters for rat enzymes expressed in yeast.[4]

| Enzyme | Substrate | Product | Vmax (pmol/min/mg protein) | Km (µM) |

| Elovl2 | EPA (20:5n-3) | DPA (22:5n-3) | 135 ± 10 | 25 ± 5 |

| DPA (22:5n-3) | 24:5n-3 | 30 ± 2 | 15 ± 3 | |

| Elovl5 | Arachidonic Acid (20:4n-6) | Docosatetraenoic Acid (22:4n-6) | 75 ± 8 | 30 ± 7 |

| Fads2 | 24:5n-3 | 24:6n-3 | 50 ± 5 | 20 ± 4 |

| α-Linolenic Acid (18:3n-3) | Stearidonic Acid (18:4n-3) | 150 ± 15 | 15 ± 3 |

Data are presented as mean ± S.D.[4]

Experimental Protocol for In Vitro Reconstitution of DPA Biosynthesis

This protocol describes the in vitro synthesis of n-3 DPA from EPA using recombinant elongase enzymes.

Materials:

-

Recombinant human fatty acid elongase 2 (Elovl2)

-

Eicosapentaenoic acid (EPA)

-

Coenzyme A (CoA)

-

ATP

-

Malonyl-CoA

-

NADPH

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 10 mM MgCl2 and 1 mM DTT)

-

Organic solvent for extraction (e.g., hexane)

-

Internal standard (e.g., C17:0 fatty acid)

-

GC-MS or LC-MS system for analysis

Procedure:

-

Enzyme Preparation: Prepare a stock solution of recombinant Elovl2 in a suitable buffer.

-

Substrate Preparation: Prepare a stock solution of EPA in ethanol.

-

Reaction Mixture Assembly: In a microcentrifuge tube, combine the reaction buffer, CoA, ATP, malonyl-CoA, and NADPH.

-

Initiation of Reaction: Add the EPA stock solution and the Elovl2 enzyme to the reaction mixture to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with gentle agitation.

-

Reaction Termination and Extraction: Stop the reaction by adding a strong acid (e.g., 1 M HCl). Add an internal standard and extract the fatty acids with an organic solvent like hexane.

-

Derivatization: Evaporate the organic solvent and derivatize the fatty acids to their methyl esters (FAMEs) using a suitable reagent (e.g., BF3-methanol).

-

Analysis: Analyze the FAMEs by GC-MS or LC-MS to quantify the amount of DPA produced relative to the internal standard.

Synthesis of Docosapentaenoic Acid Ethyl Ester

The ethyl ester of DPA is commonly synthesized through enzymatic catalysis, which offers high specificity and mild reaction conditions compared to chemical methods. Lipase-catalyzed acidolysis or transesterification are the most frequently employed methods.[5][6]

The following diagram illustrates the experimental workflow for the enzymatic synthesis of this compound.

Quantitative Data on DPA Ethyl Ester Synthesis

The yield of this compound is influenced by several factors, including the type of lipase, reaction temperature, substrate molar ratio, and reaction time. The following table presents a summary of reaction conditions and corresponding conversion yields for the synthesis of omega-3 fatty acid ethyl esters, which is applicable to DPA.

| Lipase | Method | Substrate Ratio (Alcohol:Fatty Acid) | Temperature (°C) | Time (h) | Conversion Yield (%) | Reference |

| Novozym® 435 | Acidolysis | 1:1 (DHA+EPA:EA) | 60 | 5 | 88-94 | [5] |

| Novozym® 435 | Transesterification | - | 60 | - | up to 99 | [6] |

| Novozym® 435 | Esterification | 18:1 (Ethanol:FFA) | 48 | 4 | 96.8 | [7] |

Experimental Protocol for Lipase-Catalyzed Synthesis of DPA Ethyl Ester

This protocol details the synthesis of this compound from DPA and ethanol using an immobilized lipase.

Materials:

-

Docosapentaenoic acid (DPA)

-

Ethanol (anhydrous)

-

Immobilized lipase (e.g., Novozym® 435)

-

Organic solvent (e.g., n-hexane)

-

Molecular sieves (optional, for water removal)

-

Shaking incubator or packed-bed reactor

-

HPLC or GC-MS system for analysis

Procedure:

-

Substrate Preparation: Dissolve DPA in a minimal amount of n-hexane in a reaction vessel.

-

Addition of Reagents: Add ethanol in a specific molar ratio to DPA (e.g., 3:1).

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture (e.g., 10% by weight of substrates). If desired, add activated molecular sieves to remove water produced during the reaction.

-

Reaction Incubation: Incubate the mixture at a controlled temperature (e.g., 50°C) with constant agitation for a specified duration (e.g., 24-48 hours).

-

Monitoring the Reaction: Periodically take aliquots from the reaction mixture and analyze by HPLC or GC to monitor the conversion of DPA to its ethyl ester.

-

Enzyme Recovery: After the reaction reaches the desired conversion, separate the immobilized lipase from the product mixture by filtration or centrifugation for potential reuse.

-

Product Purification: Remove the solvent and excess ethanol under reduced pressure. The crude product can be further purified by column chromatography if necessary.

-

Product Characterization: Confirm the identity and purity of the this compound using techniques such as NMR, FT-IR, and mass spectrometry.

Analytical Methods for Quantification

Accurate quantification of DPA and its ethyl ester is crucial for monitoring the biosynthesis and esterification processes.

-

Gas Chromatography (GC): After conversion to fatty acid methyl esters (FAMEs), DPA can be quantified using GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV or evaporative light scattering detection (ELSD) can be used to quantify both DPA and its ethyl ester.[6]

The following diagram illustrates the key control points in the DPA biosynthesis pathway.

References

- 1. Docosapentaenoic acid derived metabolites and mediators - The new world of lipid mediator medicine in a nutshell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Docosapentaenoic acid (22:5n-3): a review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elongase Reactions as Control Points in Long-Chain Polyunsaturated Fatty Acid Synthesis | PLOS One [journals.plos.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

The Unseen Mediator: A Technical Guide to Docosapentaenoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction